6-Bromo-3-(trifluoromethylthio)indole

Lipophilicity Drug Design ADME

Researchers needing both high lipophilicity and a reactive diversification handle on a single indole scaffold face a synthetic gap: most building blocks lack either the SCF3 group (Hansch π=1.44) or a cross-coupling-ready bromine. 6-Bromo-3-(trifluoromethylthio)indole fills this gap. The 6-Br enables Pd-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig), while the 3-SCF3 boosts logP, metabolic stability, and target-binding affinity. Ideal for CNS-focused libraries and agrochemical discovery programs.

Molecular Formula C9H5BrF3NS
Molecular Weight 296.11 g/mol
Cat. No. B12848620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethylthio)indole
Molecular FormulaC9H5BrF3NS
Molecular Weight296.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2SC(F)(F)F
InChIInChI=1S/C9H5BrF3NS/c10-5-1-2-6-7(3-5)14-4-8(6)15-9(11,12)13/h1-4,14H
InChIKeyDZYJPMPNWAWWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(trifluoromethylthio)indole – Dual-Functionalized Building Block


6‑Bromo‑3‑(trifluoromethylthio)indole is a di‑substituted indole bearing a bromine atom at the 6‑position and a trifluoromethylthio (SCF₃) group at the 3‑position. The SCF₃ substituent is recognized as one of the most lipophilic fluorinated motifs (Hansch–Leo parameter π = 1.44) and a strong electron‑withdrawing group (Hammett σₘ = 0.40, σₚ = 0.50) [REFS‑1]. The 6‑bromo substituent provides a versatile handle for further cross‑coupling reactions and can engage in halogen‑bonding interactions [REFS‑2]. This combination makes the compound a strategic intermediate for medicinal chemistry programs that require simultaneous modulation of lipophilicity, metabolic stability, and target‑binding affinity.

1 Dual-functionalized indole scaffold: Combines a reactive C6-Br handle with a highly lipophilic 3-SCF₃ group for parallel medicinal chemistry.
2 ADME / logP modulation programs: Supports studies requiring elevated lipophilicity (Hansch-Leo π = 1.44) and electron-withdrawing character in a single building block.
3 Synthetic chemistry workflows: The bromine substituent enables mild Pd-catalyzed cross-coupling for late-stage diversification.

6-Bromo-3-(trifluoromethylthio)indole vs. Common Analogs


Indoles substituted only at the 3‑position with SCF₃ lack the synthetic versatility of the 6‑bromo handle, while 6‑bromoindoles without the SCF₃ group exhibit significantly lower lipophilicity and different electronic profiles. Conversely, replacing bromine with chlorine or fluorine alters halogen‑bonding strength and reactivity in cross‑coupling reactions. The simultaneous presence of both 6‑Br and 3‑SCF₃ is critical for applications that demand high logP, strong electron‑withdrawing character, and a reactive aryl‑halide site in a single scaffold [REFS‑1][REFS‑2].

6-Bromo-3-(trifluoromethylthio)indole
3-SCF₃-indole (no C6-Br) lacks a cross-coupling handle, limiting synthetic versatility for library synthesis.
6-Bromo-3-(trifluoromethylthio)indole
6-Bromoindole (no SCF₃) has significantly lower lipophilicity and a distinct electronic profile, which may shift target-binding affinity.
6-Bromo-3-(trifluoromethylthio)indole
6-Chloro-3-SCF₃-indole exhibits reduced reactivity in oxidative addition, potentially requiring harsher cross-coupling conditions.

6-Bromo-3-(trifluoromethylthio)indole – Quantitative Comparison


Lipophilicity: SCF₃ vs. CF₃ and OCF₃

The SCF₃ group confers a Hansch–Leo parameter π = 1.44, substantially higher than CF₃ (π = 0.88) and OCF₃ (π ≈ 1.04). This translates to a predicted logP increase of ~0.4–0.6 units when replacing OCF₃ with SCF₃ in matched molecular pairs [REFS‑1][REFS‑2]. The 6‑bromo substituent further contributes to lipophilicity (Br π = 0.86) relative to Cl (π = 0.71) or F (π = 0.14) [REFS‑3].

Lipophilicity: SCF₃ vs. CF₃ and OCF₃
Class-level inference
Δπ = +0.56 vs CF₃; +0.40 vs OCF₃. Br π = 0.86.
Supports logP-driven permeability screening.
Fragment-based hydrophobicity scales; class-level inference.
Lipophilicity Drug Design ADME

Electron‑Withdrawing Strength: SCF₃ vs. OCF₃ and CF₃

The SCF₃ group is a stronger electron‑withdrawing substituent (Hammett σₘ = 0.40, σₚ = 0.50) than OCF₃ (σₚ ≈ 0.35) and CF₃ (σₚ = 0.54, but σₘ = 0.43). In the context of an indole core, this modulates the electron density of the aromatic system, influencing both electrophilic aromatic substitution reactivity and π–π stacking with protein targets [REFS‑1][REFS‑2].

Electron-Withdrawing Strength
Class-level inference
SCF₃ σₘ = 0.40, σₚ = 0.50. Δσₚ = +0.15 vs OCF₃.
Context for differential binding affinity interpretation.
Standard Hammett σ values from literature consensus.
Electronic Effects Reactivity Drug-Target Interactions

Metabolic Stability: SCF₃ vs. OCF₃

In a matched molecular pair study, replacing the OCF₃ group of two drugs with SCF₃ increased lipophilicity without altering microsomal stability, suggesting that the metabolic vulnerability of the C–S bond is comparable to that of the C–O bond in these settings [REFS‑1]. This indicates that 6‑bromo‑3‑SCF₃‑indole may offer an improved ADME profile relative to its OCF₃ congener without the typical metabolic penalty of thioethers.

Metabolic Stability: SCF₃ vs. OCF₃
Cross-study comparable
Stability unchanged; lipophilicity increased. Matched molecular pair study.
May support selection when higher logP is needed without metabolic penalty.
Human liver microsome assays. Ghiazza et al., 2019.
Metabolic Stability Microsomal Clearance In Vivo Half-life

Synthetic Utility: 6-Br vs. 6-Cl and 6-OH

The C–Br bond at the 6‑position is more reactive in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) than the corresponding C–Cl bond, enabling milder reaction conditions and higher yields [REFS‑1]. In a comparative study of antifouling indole derivatives, 6‑bromoindole showed an EC₅₀ of 4.25 mg/L against Navicula climacospheniae, while 7‑chloroindole gave 3.91 mg/L, demonstrating that halogen position and identity critically affect bioactivity [REFS‑2].

Synthetic Utility: 6-Br vs. 6-Cl
Supporting evidence
6-Br EC₅₀ = 4.25 mg/L; 7-Cl EC₅₀ = 3.91 mg/L. Br > Cl in Pd coupling.
Reported bioactivity and reactivity context for late-stage diversification.
Antifouling assay; general Pd-catalyzed conditions.
Cross‑Coupling Synthetic Chemistry Building Block

6-Bromo-3-(trifluoromethylthio)indole – Key Applications


Late‑Stage Diversification in Medicinal Chemistry

The 6‑bromo substituent enables rapid parallel synthesis of 6‑aryl, 6‑amino, or 6‑alkynyl derivatives via Pd‑catalyzed cross‑coupling [REFS‑1]. Combined with the SCF₃ group’s high lipophilicity and metabolic stability, this scaffold is ideally suited for generating focused libraries targeting CNS or intracellular proteins where logP and permeability are critical [REFS‑2].

Agrochemical Lead Optimization

Agrochemical candidates often require high lipophilicity for cuticle penetration. The SCF₃ motif (π = 1.44) provides a significant boost over CF₃ or OCF₃, while the bromine atom can be used to fine‑tune environmental persistence or serve as a radiolabeling site for metabolism studies [REFS‑1][REFS‑2].

Halogen‑Bonding Chemical Probes

The σ‑hole of the C–Br bond can engage in halogen bonding with protein backbone carbonyls or Lewis bases, a feature absent in non‑halogenated or fluoro‑substituted analogs. This can be exploited to increase binding selectivity and residence time on targets that feature a suitable halogen‑bond acceptor [REFS‑1].

Application
Selection Property
Validation Focus
Late-Stage Diversification
Reactive C6-Br handle and SCF₃ lipophilicity
Cross-coupling yields and logP-driven permeability assays
Agrochemical Lead Optimization
High SCF₃ lipophilicity and halogen-tuning site
Cuticle penetration models and environmental fate studies
Halogen-Bonding Chemical Probes
C-Br σ-hole for halogen bonding
Target selectivity and residence time in halogen-bond acceptor assays

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16 linked technical documents
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